molecular formula C11H8BrNO2 B13674816 Methyl 2-bromoquinoline-7-carboxylate

Methyl 2-bromoquinoline-7-carboxylate

Cat. No.: B13674816
M. Wt: 266.09 g/mol
InChI Key: QECWULNPJKPHOH-UHFFFAOYSA-N
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Description

Methyl 2-bromoquinoline-7-carboxylate is an organic compound with the molecular formula C11H8BrNO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the bromination of 2-methylquinoline using bromine in the presence of a catalyst, followed by the esterification of the resulting 2-bromoquinoline with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoquinoline-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Methyl 2-bromoquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromoquinoline-7-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, leading to therapeutic effects. The quinoline ring system allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . The bromine atom enhances its reactivity, allowing it to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromoquinoline-7-carboxylate is unique due to the specific positioning of the bromine and ester groups, which confer distinct reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 2-bromoquinoline-7-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3

InChI Key

QECWULNPJKPHOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)Br

Origin of Product

United States

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